2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide typically involves the reaction of 4-fluoroaniline with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . The reaction can be represented as follows:
4-fluoroaniline+2-chloro-5-nitrobenzoyl chloride→this compound
Industrial Production Methods
For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Reduction: Formation of 2-chloro-N-(4-fluorophenyl)-5-aminobenzamide.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-fluorophenyl)benzamide: Lacks the nitro group, which may result in different biological activities.
2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide: Contains an isopropyl group instead of the nitro group, leading to variations in its chemical reactivity and biological effects.
Uniqueness
2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which confer specific chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H8ClFN2O3 |
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Molecular Weight |
294.66 g/mol |
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C13H8ClFN2O3/c14-12-6-5-10(17(19)20)7-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18) |
InChI Key |
ZMNABCUFGXASJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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